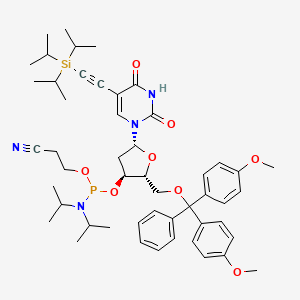
ammonia; N-ethyl-2-methylbenzenesulfonamide; N-ethyl-2-methyl-N-(2-methylphenyl)sulfonylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonia; N-ethyl-2-methylbenzenesulfonamide; N-ethyl-2-methyl-N-(2-methylphenyl)sulfonylbenzenesulfonamide is a compound with significant applications in various fields. It is known for its role as a plasticizer in polyamide and cellulose resins, enhancing their flexibility and durability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ammonia; N-ethyl-2-methylbenzenesulfonamide; N-ethyl-2-methyl-N-(2-methylphenyl)sulfonylbenzenesulfonamide typically involves the reaction of N-ethyl-2-methylbenzenesulfonamide with ammonia under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and requires precise temperature and pressure control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, efficient mixing, and temperature regulation to maintain optimal reaction conditions. The final product is purified through distillation and crystallization techniques to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
Ammonia; N-ethyl-2-methylbenzenesulfonamide; N-ethyl-2-methyl-N-(2-methylphenyl)sulfonylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as N-ethyl-2-methylbenzenesulfonamide derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Ammonia; N-ethyl-2-methylbenzenesulfonamide; N-ethyl-2-methyl-N-(2-methylphenyl)sulfonylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a plasticizer in polyamide and cellulose resins, enhancing their flexibility and durability.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of various industrial materials, including plastics and resins.
Mecanismo De Acción
The mechanism of action of ammonia; N-ethyl-2-methylbenzenesulfonamide; N-ethyl-2-methyl-N-(2-methylphenyl)sulfonylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound acts as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces and increasing flexibility. This interaction is facilitated by the compound’s unique molecular structure, which allows it to interact with various functional groups within the polymer matrix .
Comparación Con Compuestos Similares
Similar Compounds
N-ethyl-o/p-toluenesulfonamide: Similar in structure and used as a plasticizer in various resins.
N-ethyl-3-methylbenzenesulfonamide: Another structural analog with similar applications.
Uniqueness
Ammonia; N-ethyl-2-methylbenzenesulfonamide; N-ethyl-2-methyl-N-(2-methylphenyl)sulfonylbenzenesulfonamide is unique due to its specific molecular configuration, which provides enhanced plasticizing properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring high flexibility and durability .
Propiedades
Fórmula molecular |
C25H35N3O6S3 |
|---|---|
Peso molecular |
569.8 g/mol |
Nombre IUPAC |
azane;N-ethyl-2-methylbenzenesulfonamide;N-ethyl-2-methyl-N-(2-methylphenyl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO4S2.C9H13NO2S.H3N/c1-4-17(22(18,19)15-11-7-5-9-13(15)2)23(20,21)16-12-8-6-10-14(16)3;1-3-10-13(11,12)9-7-5-4-6-8(9)2;/h5-12H,4H2,1-3H3;4-7,10H,3H2,1-2H3;1H3 |
Clave InChI |
GIZBBLGLALCUJV-UHFFFAOYSA-N |
SMILES canónico |
CCNS(=O)(=O)C1=CC=CC=C1C.CCN(S(=O)(=O)C1=CC=CC=C1C)S(=O)(=O)C2=CC=CC=C2C.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)


![Spiro[2.2]pent-1-ene](/img/structure/B14750890.png)


![2-fluoro-N-[(2S)-1-[1-(1H-indazol-5-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-3-methyl-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14750896.png)

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14750904.png)



